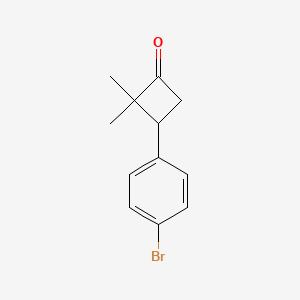

3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one, also known as BDP, is a cyclobutanone derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in fields such as medicine, agriculture, and material science.

Aplicaciones Científicas De Investigación

Application in Organic Synthesis

3-(4-Bromophenyl)-2,2-dimethylcyclobutan-1-one is utilized in various organic synthesis processes. For example, its reaction with aryl bromides in the presence of palladium catalysts produces 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, showcasing its utility in complex organic reactions (Matsuda, Shigeno, & Murakami, 2008).

Reactivity and Synthesis of Novel Compounds

In another study, the 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, a derivative of this compound, displayed significant anti-proliferative effects on U937 cells, showing its potential in medical research and drug development (Yamada et al., 2010).

Investigation of Chain Reactions

The compound has been used to investigate chain reactions in solution. For instance, electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been employed to study electron-transfer-initiated chain reactions that proceed via radical cations, utilizing derivatives of this compound (Meyer & Metzger, 2003).

Crystallography and Molecular Structure Studies

The compound and its derivatives are also used in crystallography and molecular structure studies. For instance, the crystal structure of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide, a related compound, has been determined to investigate its structural properties (Mazhar-ul-Haque et al., 1981).

Antifungal Activity

Additionally, derivatives of this compound have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, particularly Aspergillus spp., indicating their potential as antifungal agents (Buchta et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2,2-dimethylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-12(2)10(7-11(12)14)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWBORBIJZQKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)

![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-propionamidothiophene-3-carboxamide](/img/structure/B2915913.png)

![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)

![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)

![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)

![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)

![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)